Cas no 1190862-68-0 (ethyl 5,6-dibromonicotinate)

Ethyl 5,6-dibromonicotinate is a brominated nicotinate ester widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of two bromine substituents, which facilitate further functionalization via cross-coupling reactions such as Suzuki or Stille couplings. The ethyl ester group enhances solubility in organic solvents, simplifying handling and purification. This compound is particularly valuable in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs), where precise bromination is required. Its stability under standard storage conditions and well-documented reactivity profile make it a reliable building block for medicinal chemistry and material science applications.
ethyl 5,6-dibromonicotinate structure
ethyl 5,6-dibromonicotinate structure
Product Name:ethyl 5,6-dibromonicotinate
CAS No:1190862-68-0
MF:C8H7Br2NO2
MW:308.954680681229
MDL:MFCD14698212
CID:823257
PubChem ID:46311326
Update Time:2025-05-20

ethyl 5,6-dibromonicotinate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5,6-dibromonicotinate
    • ethyl 5,6-dibromopyridine-3-carboxylate
    • QC-8993
    • I11894
    • DTXSID10673264
    • CS-0367022
    • 3-Pyridinecarboxylic acid, 5,6-dibromo-, ethyl ester
    • ethyl5,6-dibromonicotinate
    • ethyl-5,6-dibromonicotinate
    • DB-370430
    • MFCD14698212
    • JBZFHUQLVRJVMC-UHFFFAOYSA-N
    • 1190862-68-0
    • SCHEMBL1232226
    • AKOS015934849
    • MDL: MFCD14698212
    • Inchi: 1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
    • InChI Key: JBZFHUQLVRJVMC-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=CC(C(=O)OCC)=C1)Br

Computed Properties

  • Exact Mass: 306.88400
  • Monoisotopic Mass: 306.88435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 2.78330

ethyl 5,6-dibromonicotinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E915843-10mg
Ethyl 5,6-Dibromonicotinate
1190862-68-0
10mg
$ 50.00 2022-06-05
TRC
E915843-50mg
Ethyl 5,6-Dibromonicotinate
1190862-68-0
50mg
$ 160.00 2022-06-05
TRC
E915843-100mg
Ethyl 5,6-Dibromonicotinate
1190862-68-0
100mg
$ 250.00 2022-06-05
eNovation Chemicals LLC
K25045-1g
ethyl 5,6-dibromonicotinate
1190862-68-0 95%
1g
$295 2023-09-04
eNovation Chemicals LLC
K25045-5g
ethyl 5,6-dibromonicotinate
1190862-68-0 95%
5g
$695 2023-09-04
eNovation Chemicals LLC
D547681-5g
ethyl 5,6-dibroMonicotinate
1190862-68-0 97%
5g
$600 2023-09-03
eNovation Chemicals LLC
D547681-25g
ethyl 5,6-dibroMonicotinate
1190862-68-0 97%
25g
$1500 2023-09-03
eNovation Chemicals LLC
D547681-100g
ethyl 5,6-dibroMonicotinate
1190862-68-0 97%
100g
$2800 2023-09-03
abcr
AB483944-250mg
Ethyl 5,6-dibromonicotinate; .
1190862-68-0
250mg
€475.20 2024-08-02
abcr
AB483944-1g
Ethyl 5,6-dibromonicotinate; .
1190862-68-0
1g
€1171.10 2024-08-02

ethyl 5,6-dibromonicotinate Production Method

ethyl 5,6-dibromonicotinate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1190862-68-0)ethyl 5,6-dibromonicotinate
Order Number:A1231581
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:38
Price ($):150/256/687
Email:sales@amadischem.com

Additional information on ethyl 5,6-dibromonicotinate

Research Brief on Ethyl 5,6-Dibromonicotinate (CAS: 1190862-68-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

Ethyl 5,6-dibromonicotinate (CAS: 1190862-68-0) is a brominated nicotinate derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic candidates. Recent studies have highlighted its role in facilitating efficient C-C and C-N bond-forming reactions, making it a valuable building block in medicinal chemistry.

One of the most notable advancements in the use of ethyl 5,6-dibromonicotinate is its application in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to selectively modulate their activity is a major focus of current research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the development of potent and selective inhibitors for the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study reported that derivatives of ethyl 5,6-dibromonicotinate exhibited promising in vitro and in vivo efficacy, with improved pharmacokinetic properties compared to earlier-generation inhibitors.

In addition to its role in kinase inhibitor development, ethyl 5,6-dibromonicotinate has also been explored as a precursor for antiviral agents. A recent preprint article (2024) on bioRxiv described its use in the synthesis of broad-spectrum antiviral compounds targeting RNA viruses, including SARS-CoV-2 and influenza. The researchers utilized the dibromo functionality to introduce diverse substituents, enabling the optimization of antiviral activity and selectivity. The findings suggest that this compound could play a pivotal role in addressing emerging viral threats.

From a methodological perspective, the synthetic routes to ethyl 5,6-dibromonicotinate have been refined to improve yield and scalability. A 2023 publication in Organic Process Research & Development detailed a novel, one-pot bromination-esterification protocol that significantly reduces production costs and environmental impact. This advancement is particularly relevant for industrial-scale applications, where efficiency and sustainability are paramount.

Looking ahead, the potential of ethyl 5,6-dibromonicotinate extends beyond its current applications. Ongoing research is investigating its utility in the development of fluorescent probes for bioimaging and as a scaffold for covalent inhibitors targeting challenging protein targets. These efforts underscore the compound's versatility and its growing importance in drug discovery and chemical biology.

In conclusion, ethyl 5,6-dibromonicotinate (CAS: 1190862-68-0) continues to be a focal point in pharmaceutical and chemical biology research. Its applications in kinase inhibitor development, antiviral drug discovery, and sustainable synthesis highlight its multifaceted value. As research progresses, this compound is poised to contribute significantly to the advancement of therapeutic strategies and synthetic methodologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1190862-68-0)ethyl 5,6-dibromonicotinate
A1231581
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):150/256/687
Email